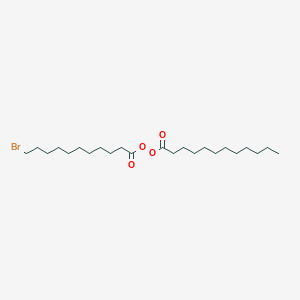
11-Bromoundecanoyl dodecaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromoundecanoyl dodecaneperoxoate is a chemical compound with the molecular formula C23H43BrO4 It is a brominated derivative of undecanoic acid and contains a peroxoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromoundecanoyl dodecaneperoxoate typically involves the bromination of undecanoic acid followed by the introduction of the peroxoate group. One common method involves the following steps:
Bromination of Undecanoic Acid: Undecanoic acid is treated with bromine in the presence of a catalyst to yield 11-bromoundecanoic acid.
Formation of 11-Bromoundecanoyl Chloride: The 11-bromoundecanoic acid is then converted to 11-bromoundecanoyl chloride using thionyl chloride.
Introduction of the Peroxoate Group: The 11-bromoundecanoyl chloride is reacted with dodecaneperoxoic acid to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
11-Bromoundecanoyl dodecaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: The bromine atom can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions
Major Products Formed
Oxidation: Oxidized organic compounds.
Reduction: Reduced brominated compounds.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
11-Bromoundecanoyl dodecaneperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 11-Bromoundecanoyl dodecaneperoxoate involves its interaction with molecular targets through its bromine and peroxoate groups. The bromine atom can participate in halogen bonding, while the peroxoate group can undergo redox reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
11-Bromoundecanoic Acid: A precursor in the synthesis of 11-Bromoundecanoyl dodecaneperoxoate.
11-Bromoundecanoyl Chloride: An intermediate in the synthesis process.
Dodecaneperoxoic Acid: Provides the peroxoate group in the final compound
Uniqueness
Its ability to participate in both oxidation and substitution reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
114333-35-6 |
|---|---|
Molecular Formula |
C23H43BrO4 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
11-bromoundecanoyl dodecaneperoxoate |
InChI |
InChI=1S/C23H43BrO4/c1-2-3-4-5-6-7-10-13-16-19-22(25)27-28-23(26)20-17-14-11-8-9-12-15-18-21-24/h2-21H2,1H3 |
InChI Key |
KKMQTXNDPBXAJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


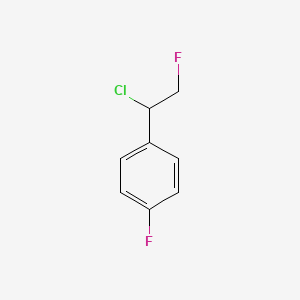
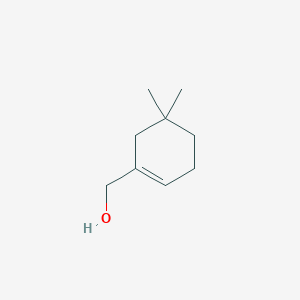
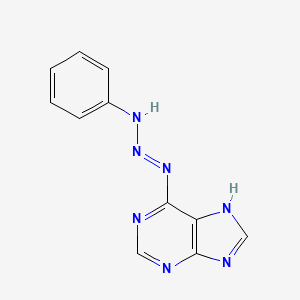
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)
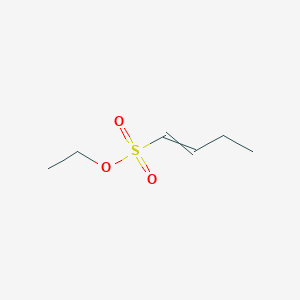
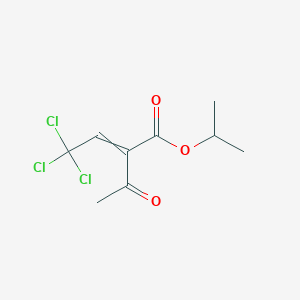
![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)


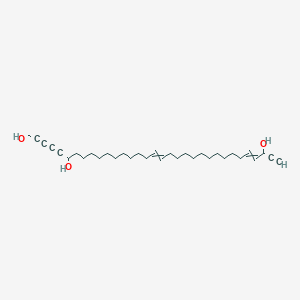
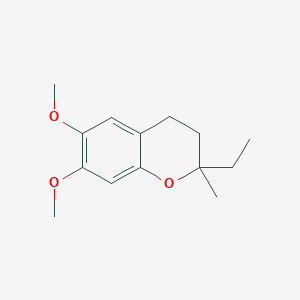
![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)
